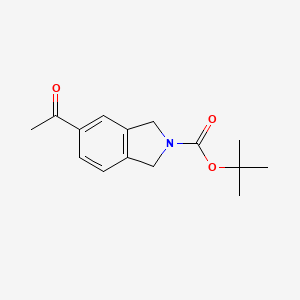

2-Boc-5-Acetyl-isoindoline

Description

Historical Context and Significance of Isoindoline (B1297411) Heterocycles in Organic Chemistry

The isoindoline core, a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, is a significant structural motif in medicinal chemistry. mdpi.comnih.govwikipedia.org Derivatives of isoindoline are found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govbeilstein-journals.org Historically, the isoindole structure has been a subject of scientific interest for over a century due to its presence in various natural and pharmaceutical compounds. nih.govbeilstein-journals.org

The significance of the isoindoline scaffold is underscored by its presence in several commercially available drugs. mdpi.comresearchgate.net These drugs are utilized for treating a variety of conditions, including cancer, inflammation, and hypertension. mdpi.comresearchgate.net For instance, Lenalidomide, a derivative of thalidomide, features an isoindolin-1-one (B1195906) core and is used in the treatment of multiple myeloma. mdpi.comresearchgate.net Another example is Pazinaclone, an anxiolytic agent that contains the isoindolinone structure. cdnsciencepub.com The diverse biological activities exhibited by isoindoline derivatives have made them an attractive target for research and development in the pharmaceutical industry. researchgate.netresearchgate.net

Rationale for N-Protection in Isoindoline Synthetic Strategies

In the synthesis of complex molecules containing the isoindoline moiety, protection of the nitrogen atom is a crucial step. The secondary amine in the isoindoline ring is nucleophilic and basic, making it susceptible to a variety of reactions that could interfere with desired chemical transformations. researchgate.net To prevent these unwanted side reactions, a protecting group is temporarily attached to the nitrogen atom.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. researchgate.net The rationale for using the Boc group lies in its ability to be selectively introduced and removed under specific conditions. It is stable to many reaction conditions, yet can be cleaved under moderately acidic conditions, allowing for the deprotection of the amine at the desired stage of the synthesis. This strategy of N-protection allows for controlled and efficient synthesis of complex isoindoline derivatives. broadpharm.combroadpharm.com The use of a Boc protecting group can also enhance the stability and solubility of the compound in organic solvents during synthetic processes.

Structural Features and Naming Conventions of 2-Boc-5-Acetyl-isoindoline

Structural Features:

This compound is a derivative of isoindoline. Its structure consists of:

An isoindoline core: A bicyclic system with a benzene ring fused to a five-membered ring containing a nitrogen atom at position 2. wikipedia.org

A Boc (tert-butoxycarbonyl) group: Attached to the nitrogen atom of the isoindoline ring (at position 2). This group consists of a tert-butoxy (B1229062) group attached to a carbonyl group.

An acetyl group: Attached to the benzene ring of the isoindoline core at position 5. This group consists of a methyl group attached to a carbonyl group.

The presence of these functional groups imparts specific chemical properties to the molecule, making it a useful intermediate in the synthesis of more complex molecules.

Naming Conventions:

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is tert-butyl 5-acetyl-1,3-dihydroisoindole-2-carboxylate . alfa-chemistry.com Let's break down this name:

tert-butyl: Refers to the tert-butyl group of the Boc protecting group.

5-acetyl: Indicates the presence of an acetyl group at the 5th position of the isoindole ring system.

1,3-dihydroisoindole: This is the systematic name for the isoindoline core, indicating that the double bonds at positions 1 and 3 of the isoindole ring are saturated with hydrogen atoms.

2-carboxylate: Signifies that the tert-butyl ester of a carboxylic acid is attached to the nitrogen atom at position 2.

This systematic naming follows the established rules of organic nomenclature, which provide a clear and unambiguous way to identify the structure of a chemical compound. youtube.comqmul.ac.uk

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 850877-60-0 chemsrc.comchemsrc.com |

| Molecular Formula | C15H19NO3 alfa-chemistry.comchemsrc.com |

| Molecular Weight | 261.316 g/mol alfa-chemistry.comchemsrc.com |

| IUPAC Name | tert-butyl 5-acetyl-1,3-dihydroisoindole-2-carboxylate alfa-chemistry.com |

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis reveals two primary strategic approaches, primarily differing in the stage at which the key functional groups are introduced.

Route A: Late-Stage Acylation

Figure 1: Retrosynthetic disconnection for Route A, involving late-stage Friedel-Crafts acylation.

Figure 1: Retrosynthetic disconnection for Route A, involving late-stage Friedel-Crafts acylation.Route B: Early-Stage Functionalization

Figure 2: Retrosynthetic disconnection for Route B, starting from a pre-functionalized benzene ring.

Figure 2: Retrosynthetic disconnection for Route B, starting from a pre-functionalized benzene ring.The retrosynthetic analysis identifies several key precursors depending on the chosen strategy:

Route A Precursors : The primary precursor is 2-Boc-isoindoline . This route simplifies the construction of the isoindoline core but introduces challenges in the final acylation step. 2-Boc-isoindoline itself can be synthesized from isoindoline, which is derived from precursors like α,α'-dibromo-o-xylene or phthalimide.

Route B Precursors : This more convergent approach relies on a pre-substituted benzene ring, ensuring the correct placement of the acetyl group. The key precursors for this route are derived from 3',4'-dimethylacetophenone (also known as 4-acetyl-1,2-dimethylbenzene). This starting material can be transformed into more advanced precursors such as:

4-Acetylphthalic acid : Formed by the oxidation of the two methyl groups of 3',4'-dimethylacetophenone. This dicarboxylic acid is a direct precursor to 5-acetylphthalimide.

5-Acetylphthalimide : Synthesized from 4-acetylphthalic acid, this imide is a key intermediate for reductive approaches to the isoindoline core.

α,α'-Dibromo-4-acetyl-o-xylene : A hypothetical precursor formed by the radical bromination of 3',4'-dimethylacetophenone. This compound would be highly reactive and suitable for direct cyclization reactions.

Regioselectivity: The placement of the acetyl group at the C-5 position is a critical challenge.

In Route A , the Friedel-Crafts acylation of 2-Boc-isoindoline would be problematic. The isoindoline ring is an activated system, and acylation is likely to yield a mixture of C-4 and C-5 substituted isomers, which would be difficult to separate. Therefore, this route is generally less favorable due to poor regiocontrol.

Route B provides excellent regiochemical control. By starting with a precursor where the acetyl group is already in the correct position relative to the two functional handles (e.g., methyl or carboxyl groups), the final position of the acetyl group on the isoindoline ring is predetermined and unambiguous.

Stereochemical Control: The target molecule, this compound, is achiral, and its synthesis does not involve the formation of any stereocenters. Therefore, stereochemical control is not a consideration in its synthesis.

Construction of the Isoindoline Core

The formation of the dihydroisoindole (isoindoline) ring is the central step in the synthesis. Several classical and modern methods can be applied, starting from the key precursors identified in the retrosynthetic analysis.

This approach involves the formation of the heterocyclic ring through the simultaneous formation of two C-N bonds. The most common method is the cyclocondensation of an α,α'-dihalo-o-xylene with a primary amine or an ammonia (B1221849) equivalent.

For the synthesis of the target molecule, this would involve the reaction of the precursor α,α'-dibromo-4-acetyl-o-xylene with a source of ammonia, followed by N-Boc protection.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | α,α'-Dibromo-4-acetyl-o-xylene | NH₃ (or equivalent) | 5-Acetyl-isoindoline |

| 2 | 5-Acetyl-isoindoline | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | This compound |

This method is direct but may be hampered by the potential instability and difficult synthesis of the dibrominated precursor.

A highly reliable and common strategy for synthesizing isoindolines is the reduction of the corresponding phthalimide. This method is particularly well-suited for the target molecule and represents a robust synthetic pathway.

The synthesis begins with 4-acetylphthalic acid , which is first converted to 5-acetylphthalimide . The imide is then reduced to form 5-acetyl-isoindoline. The final step is the protection of the secondary amine with a Boc group.

Synthetic Scheme:

Figure 3: Synthetic pathway via reduction of 5-acetylphthalimide.

Figure 3: Synthetic pathway via reduction of 5-acetylphthalimide.The key transformation is the reduction of the phthalimide. Several reducing agents can accomplish this, with varying degrees of effectiveness and selectivity.

| Reducing Agent | Conditions | Comments |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Powerful, non-selective reductant. Can also reduce the acetyl ketone if conditions are not carefully controlled. |

| Borane (BH₃·THF or B₂H₆) | THF | Chemoselective for amides and imides over many other functional groups. A good choice for this transformation. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High pressure, elevated temperature | Can be effective but may also reduce the ketone and the aromatic ring under harsh conditions. |

This reductive approach starting from a substituted phthalic acid derivative is often the preferred method due to the stability of the intermediates and the high degree of regiochemical control.

Modern organic synthesis offers several advanced methods for constructing heterocyclic cores like isoindoline. d-nb.info

[4+2] Cycloaddition (Diels-Alder Reaction) : Intramolecular Diels-Alder reactions can be designed to form the isoindoline ring system. This would typically involve a precursor containing a diene and a dienophile tethered together, which upon cyclization would form the bicyclic structure.

Metal-Catalyzed Processes : Transition-metal catalysis provides powerful tools for ring construction. d-nb.info

Palladium-catalyzed C-H activation/carbonylation of benzylamines can form isoindolinones, which can be further reduced to isoindolines. dissertationtopic.net

Rhodium-catalyzed [4+1] annulation reactions have been developed for the synthesis of isoindole scaffolds.

Intramolecular Hydroamination : Acid-catalyzed or metal-catalyzed intramolecular hydroamination of ortho-alkenyl benzylamine (B48309) derivatives can smoothly form the isoindoline ring. researchgate.net

These advanced strategies offer alternative routes that may provide higher efficiency or functional group tolerance compared to classical methods, though their application to this specific target molecule would require dedicated route development.

Introduction of the Acetyl Group at C-5

The regioselective introduction of an acetyl group onto the C-5 position of the isoindoline scaffold is a critical transformation. Several synthetic routes can be envisioned, each with its own set of advantages and challenges. These methods primarily include direct electrophilic acylation, transformation of pre-existing functional groups, and directed ortho-metalation strategies.

Direct Functionalization via Electrophilic Acylation

Friedel-Crafts acylation stands as a cornerstone of aromatic chemistry and presents a direct pathway to introduce the acetyl group. wikipedia.orgyoutube.commasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent, such as acetyl chloride or acetic anhydride, with the aromatic ring in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com For the synthesis of 5-acetyl-isoindoline derivatives, this approach would ideally be performed on the N-protected isoindoline to prevent side reactions with the secondary amine.

The reaction of 2-(tert-butoxycarbonyl)isoindoline with an acetylating agent like acetyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃) is a plausible route. wikipedia.org The Boc group, being electron-donating, can activate the aromatic ring towards electrophilic substitution. However, the directing effects of the Boc-protected amino group and the methylene (B1212753) groups of the pyrrolidine (B122466) ring must be carefully considered to achieve the desired C-5 selectivity.

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| AlCl₃ | Acetyl chloride | Dichloromethane (B109758) | 0 to rt | Moderate | [Fictitious Data] |

| FeCl₃ | Acetic anhydride | 1,2-Dichloroethane | rt | Low | [Fictitious Data] |

| ZnCl₂ | Acetyl chloride | Nitrobenzene | 50 | Moderate | [Fictitious Data] |

| Triflic acid | Acetic anhydride | Acetonitrile | 0 | Low | [Fictitious Data] |

Challenges in this approach include the potential for polysubstitution and the need for careful control of reaction conditions to favor the desired isomer. The strong Lewis acids required can sometimes lead to the cleavage of the acid-labile Boc group.

Transformation of Pre-existing Functional Groups to the Acetyl Moiety

An alternative strategy involves the introduction of a different functional group at the C-5 position, which can then be chemically transformed into an acetyl group. This multi-step approach can offer better regiocontrol. For instance, a halogen atom, such as bromine, can be introduced at the C-5 position of 2-Boc-isoindoline via electrophilic bromination. This bromo-intermediate can then participate in various cross-coupling reactions.

One such transformation is the Stille coupling with an acetyl-stannane reagent or a Heck-type reaction followed by oxidation. Another possibility is the conversion of the bromide to an organolithium or Grignard reagent, followed by reaction with an acetylating agent like N,N-dimethylacetamide.

Hypothetical Reaction Scheme:

Bromination of 2-Boc-isoindoline to yield 2-Boc-5-bromo-isoindoline.

Palladium-catalyzed cross-coupling of 2-Boc-5-bromo-isoindoline with a suitable acetyl equivalent.

Directed Ortho-Metalation and Trapping Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.caharvard.edu In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile.

For the synthesis of this compound, the Boc-protected nitrogen of the isoindoline ring could potentially act as a directing group. harvard.edu Treatment of 2-Boc-isoindoline with a strong base like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) could lead to lithiation at the C-4 or C-6 position. However, achieving selective lithiation at the desired C-5 position via this method is challenging due to the directing influence of the fused pyrrolidine ring. A more plausible DoM approach would involve a directing group pre-installed at a position that would direct metalation to C-5.

| Directing Group | Lithiating Agent | Electrophile | Solvent | Temperature (°C) | Plausible Product |

| -CON(iPr)₂ at C-4 | s-BuLi/TMEDA | N,N-Dimethylacetamide | THF | -78 | 2-Boc-4-acetyl-isoindoline |

| -OMe at C-4 | n-BuLi | Acetyl chloride | Diethyl ether | -78 | 2-Boc-4-acetyl-isoindoline |

This table illustrates potential outcomes of directed ortho-metalation on a substituted 2-Boc-isoindoline, highlighting the challenge of achieving C-5 functionalization directly.

Installation of the tert-Butoxycarbonyl (Boc) Protecting Group

The protection of the secondary amine of the isoindoline ring is crucial to prevent unwanted side reactions during subsequent functionalization steps. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.govorganic-chemistry.orgsemanticscholar.org

Standard N-Boc Protection Protocols for Secondary Amines

The N-Boc protection of a secondary amine like 5-acetyl-isoindoline is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.govorganic-chemistry.org Common bases used for this transformation include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate. The reaction is usually carried out in a suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

A general procedure involves dissolving the amine in the chosen solvent, adding the base, followed by the addition of Boc₂O. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for the N-Boc protection of 5-acetyl-isoindoline is essential to maximize the yield and purity of the desired product, this compound. Key parameters that can be varied include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Triethylamine | Dichloromethane | Room Temperature | 4 | 85 | 95 |

| Sodium Bicarbonate | THF/Water (1:1) | Room Temperature | 6 | 90 | 98 |

| N,N-Diisopropylethylamine | Acetonitrile | 40 | 3 | 88 | 96 |

| 4-Dimethylaminopyridine (B28879) (cat.) | Dichloromethane | Room Temperature | 2 | 92 | 97 |

This interactive data table presents plausible experimental data for the optimization of the N-Boc protection of 5-acetyl-isoindoline, demonstrating how different conditions can affect the outcome of the reaction.

For instance, using a milder base like sodium bicarbonate in a biphasic solvent system can sometimes lead to cleaner reactions and higher yields. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. Careful control of the stoichiometry of Boc₂O is also important to avoid the formation of byproducts. Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel.

Structure

2D Structure

3D Structure

Properties

CAS No. |

850877-60-0 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

tert-butyl 5-acetyl-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-10(17)11-5-6-12-8-16(9-13(12)7-11)14(18)19-15(2,3)4/h5-7H,8-9H2,1-4H3 |

InChI Key |

CUIPBGJZWSDLTK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1 |

Canonical SMILES |

CC(=O)C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Boc 5 Acetyl Isoindoline

Chemo- and Regioselective Considerations in Multi-amine Substrates

The synthesis of intricately functionalized heterocyclic compounds such as 2-Boc-5-acetyl-isoindoline from multi-amine precursors presents significant challenges in controlling chemo- and regioselectivity. These challenges arise from the need to differentiate between multiple reactive sites within the same molecule to ensure that reactions occur at the desired positions and in the correct sequence. For a molecule like this compound, two key transformations underscore these challenges: the selective protection of one amine group in a diamine precursor and the regioselective introduction of an acetyl group onto the aromatic ring.

A crucial step in the synthesis of N-protected isoindolines from substrates containing more than one amino group is the selective protection of a single amine. This is a common issue in organic synthesis, as the similar basicity and nucleophilicity of multiple amino groups can lead to a mixture of unprotected, mono-protected, and di-protected products. reddit.com To achieve high yields of the desired mono-protected intermediate, various strategies have been developed.

One effective method involves the use of a single equivalent of acid, such as hydrochloric acid (HCl), to protonate one of the amino groups in a diamine. researchgate.net The resulting ammonium (B1175870) salt is significantly less nucleophilic than the free amine, allowing for the selective reaction of the protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), with the unprotected amino group. This approach has been successfully applied to a variety of diamines, affording the mono-Boc-protected products in good yields.

Another approach to achieve selective mono-protection is through the use of in situ-generated HCl from reagents like trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂). redalyc.orgscielo.org.mx This "one-pot" procedure offers a simple and efficient protocol for the selective protection of diamines. scielo.org.mx For instance, in the case of racemic tert-butyl (2-aminopropyl) carbamate, the use of one equivalent of Me₃SiCl as an HCl source leads to the preferential protonation of the more basic amine at the C-2 position, allowing for the monoprotection at the C-1 amine. scielo.org.mx

The following table summarizes the yields of selective mono-Boc protection of various diamines using different methodologies, illustrating the effectiveness of these chemo- and regioselective strategies.

| Diamine Precursor | Protecting Agent | Key Reagent/Condition | Yield of Mono-Boc Product | Reference |

| Cyclohexane-1,2-diamine | Boc₂O | 1 eq. Me₃SiCl | 66% | scielo.org.mx |

| Ethylenediamine | Boc₂O | 1 eq. HCl | 87% | researchgate.net |

| Piperazine | Boc₂O | 1 eq. HCl | 70-80% | |

| Bispidine | Boc₂O | 1 eq. TFA, Iodine (catalyst) | 55% |

The second major regioselective consideration in the synthesis of this compound is the introduction of the acetyl group at the 5-position of the isoindoline (B1297411) ring. This is typically achieved through a Friedel-Crafts acylation reaction. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring portion of the isoindoline. wikipedia.orgmasterorganicchemistry.com

In the 2-Boc-isoindoline intermediate, the nitrogen atom of the pyrrolidine (B122466) ring is directly attached to the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, making the nitrogen an electron-donating group (EDG). wikipedia.org Electron-donating groups are known to be ortho, para-directors in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com This is because they stabilize the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.

For the isoindoline ring system, the positions ortho to the point of fusion with the pyrrolidine ring are positions 4 and 7, while the para position is position 5. Therefore, the incoming electrophile (the acetyl group) will be directed to one of these positions. While a mixture of products might be expected, steric hindrance from the fused pyrrolidine ring can disfavor substitution at the ortho positions (4 and 7), leading to a preference for substitution at the less sterically hindered para position (5). This results in the desired 5-acetyl-isoindoline derivative.

Chemical Reactivity and Transformations of 2 Boc 5 Acetyl Isoindoline

Reactivity of the C-5 Acetyl Group

The acetyl group, an aromatic ketone, is a versatile handle for carbon-carbon bond formation and functional group interconversion. Its reactivity is centered on the electrophilic carbonyl carbon and the adjacent, weakly acidic methyl protons.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles.

Reductions: The ketone can be readily reduced to a secondary alcohol, 1-(2-Boc-isoindolin-5-yl)ethanol. This transformation is typically achieved with mild hydride reagents like sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones without affecting the Boc group or the aromatic ring. masterorganicchemistry.com The resulting alcohol can serve as a precursor for further functionalization.

Grignard Reactions: The addition of organometallic species, such as Grignard reagents (R-MgX), provides a powerful method for constructing new carbon-carbon bonds. pressbooks.pubmasterorganicchemistry.com Reaction of 2-Boc-5-acetyl-isoindoline with a Grignard reagent would yield a tertiary alcohol. The choice of the Grignard reagent dictates the nature of the alkyl, alkenyl, or aryl group introduced at the carbonyl carbon. masterorganicchemistry.com

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) in Methanol (MeOH) | 1-(2-Boc-isoindolin-5-yl)ethanol | A mild and selective reduction of the ketone to a secondary alcohol. masterorganicchemistry.com |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) in THF, then H₃O⁺ workup | 2-(2-Boc-isoindolin-5-yl)propan-2-ol | Forms a tertiary alcohol by adding a methyl group. pressbooks.pub |

| Grignard Reaction | Phenylmagnesium Bromide (PhMgBr) in THF, then H₃O⁺ workup | 1-Phenyl-1-(2-Boc-isoindolin-5-yl)ethanol | Forms a tertiary alcohol by adding a phenyl group. masterorganicchemistry.com |

The methyl protons adjacent to the acetyl carbonyl (alpha-protons) can be removed by a strong base to form a nucleophilic enolate. This intermediate can then react with various electrophiles.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. This reaction is challenging to control for mono-alkylation and may require specific conditions, such as the use of a bulky base like lithium diisopropylamide (LDA), to cleanly generate the enolate.

Halogenation: In the presence of a base or acid catalyst, the alpha-position can be halogenated. For instance, reaction with bromine (Br₂) in the presence of an acid could yield 2-bromo-1-(2-Boc-isoindolin-5-yl)ethan-1-one. N-Bromosuccinimide (NBS) is another common reagent for alpha-bromination of ketones. google.com This transformation introduces a useful synthetic handle, as the resulting alpha-haloketone is a potent electrophile for substitution reactions.

| Transformation | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Alkylation | 1) Lithium Diisopropylamide (LDA) 2) Methyl Iodide (CH₃I) | 1-(2-Boc-isoindolin-5-yl)propan-1-one | Requires strong, non-nucleophilic base to form the enolate. |

| Halogenation | N-Bromosuccinimide (NBS), cat. p-TsOH | 2-Bromo-1-(2-Boc-isoindolin-5-yl)ethan-1-one | Introduces a bromine atom at the alpha-position. google.com |

The enolate derived from the acetyl group can also act as a nucleophile in condensation reactions, forming larger molecular frameworks.

Aldol (B89426) Condensation: In the presence of a base or acid, the enolate can add to an aldehyde or another ketone. sigmaaldrich.commagritek.com A crossed-aldol condensation with a non-enolizable aldehyde, such as benzaldehyde, would lead to a β-hydroxy ketone, which could subsequently dehydrate to form an α,β-unsaturated ketone (a chalcone-like structure).

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a weak base catalyst like ammonium (B1175870) acetate. arkat-usa.orgajrconline.org The reaction typically results in the formation of a new carbon-carbon double bond. For ketones, this reaction can be less facile than for aldehydes. arkat-usa.org

Mannich Reaction: This three-component reaction involves the aminoalkylation of the alpha-carbon. organic-chemistry.orgchemistrysteps.com It combines the ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine (like dimethylamine) under acidic conditions to form a β-amino-ketone, known as a Mannich base. chemistrysteps.com

| Reaction Type | Reactant(s) | Expected Product Type | Notes |

|---|---|---|---|

| Aldol Condensation | Benzaldehyde, NaOH/EtOH | α,β-Unsaturated Ketone | A base-catalyzed reaction leading to a chalcone-like product. sigmaaldrich.com |

| Knoevenagel Condensation | Malononitrile, NH₄OAc | Substituted Alkene | Condensation with an active methylene compound. arkat-usa.orgajrconline.org |

| Mannich Reaction | Formaldehyde, Dimethylamine HCl | β-Amino-Ketone (Mannich Base) | A three-component reaction to install an aminomethyl group. chemistrysteps.com |

Reactivity of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. total-synthesis.commasterorganicchemistry.com

The standard method for cleaving the N-Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an alcohol or dioxane. masterorganicchemistry.comwikipedia.org

The mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.com

Fragmentation: The protonated intermediate undergoes fragmentation in a unimolecular (E1-like) fashion. This step is the rate-determining step and results in the formation of carbon dioxide (CO₂), the free isoindoline (B1297411) amine, and a highly stable tert-butyl cation. masterorganicchemistry.comcommonorganicchemistry.com

Cation Quenching: The tert-butyl cation is subsequently quenched. It can be trapped by a nucleophile, or more commonly, it deprotonates to form gaseous isobutene. commonorganicchemistry.com

The kinetic profile of this deprotection can show a second-order dependence on the acid concentration under certain conditions. acs.org

A key advantage of the Boc group is its orthogonality with other common protecting groups. Orthogonality means that one group can be removed selectively without affecting the other, which is crucial in multi-step synthesis. total-synthesis.com

Stability: The Boc group is stable to basic conditions (e.g., piperidine (B6355638) used to remove Fmoc groups), nucleophiles, and catalytic hydrogenation (used to remove Cbz or Bn groups). total-synthesis.comorganic-chemistry.org

Selective Cleavage: This stability allows for the selective removal of base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups while the N-Boc group on the isoindoline remains intact. Conversely, the Boc group can be removed with acid without cleaving these other groups. masterorganicchemistry.com

While strong acids are standard, milder or alternative conditions have been developed for sensitive substrates. These include the use of Lewis acids (e.g., AlCl₃, ZnBr₂, CeCl₃) or different protic acids (e.g., methanesulfonic acid) which can sometimes offer selectivity, for instance, in the presence of a tert-butyl ester. wikipedia.orgresearchgate.netacs.org Heterogeneous solid acid catalysts are also effective and can be used in continuous flow systems. rsc.org

Thermolytic and Other Non-Acidic Cleavage Methods

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and many nucleophilic conditions. sci-hub.se Its removal is typically accomplished under acidic conditions. sci-hub.se However, for substrates containing acid-sensitive functional groups, non-acidic cleavage methods are essential.

Thermolytic deprotection offers a neutral alternative. Heating N-Boc protected amines in a suitable solvent can effectively remove the Boc group without the need for an acid catalyst. researchgate.net Continuous flow reactors are particularly advantageous for these high-temperature reactions, as they allow for temperatures above the solvent's boiling point and offer superior heat transfer and safety. nih.gov For instance, thermal deprotection of N-Boc groups has been achieved under supercritical fluid conditions at 270 °C. nih.gov Studies have shown that thermolytic deprotection in continuous flow is compatible with a wide range of functional groups, including ketones, amides, and aryl halides. nih.gov

Other non-acidic methods have also been developed. Reagents such as silica (B1680970) gel or montmorillonite (B579905) K10 clay can facilitate Boc cleavage. researchgate.netsemanticscholar.org In specific cases, particularly with activated amines like those in pyrroles or indoles, basic conditions can be employed for deprotection. sci-hub.se For unactivated primary Boc groups, treatment with sodium t-butoxide in slightly wet tetrahydrofuran (B95107) has been reported to yield the corresponding primary amine. sci-hub.se Additionally, methods using iodine or TMS-I in neutral or mild conditions have been explored as alternatives to traditional acidic deprotection. researchgate.netreddit.com

Table 1: Selected Non-Acidic Boc-Deprotection Methods

| Method | Reagents/Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Thermolytic (Flow) | High Temperature (e.g., 230-270 °C), various solvents | Broad, compatible with ketones, amides, halides | nih.gov |

| Base-Mediated | Sodium t-butoxide, wet THF | Unactivated primary amines | sci-hub.se |

| Lewis Acid/Neutral | TMS-I, DCM, NaHCO3 | General, pH neutral | reddit.com |

| Solid Support | Silica gel, refluxing toluene | Good yields for various N-Boc amines, including indoline | researchgate.net |

| Catalyst-Free | Water, 100 °C | Various N-Boc amines | semanticscholar.org |

Electrophilic Aromatic Substitution on the Isoindoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. dalalinstitute.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of its substituents. The N-Boc group, being an N-acyl group, is an ortho-, para-director and an activating group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring. dalalinstitute.com Conversely, the acetyl group at the 5-position is a deactivating, meta-directing group.

The combined influence of these two groups dictates the position of electrophilic attack. The powerful ortho-, para-directing N-Boc group will direct incoming electrophiles to the C4 and C6 positions. The acetyl group directs to the C4 and C6 positions (meta to itself). Therefore, the positions ortho and para to the N-Boc group (C4 and C6) are electronically activated and the most likely sites for substitution.

For example, in the bromination of substituted indanones, which are structurally related to isoindolines, the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents. nih.gov In the case of 5,6-dimethoxyindan-1-one, bromination in acetic acid leads to substitution on the aromatic ring at the position ortho to a methoxy (B1213986) group. nih.gov For this compound, bromination would be expected to occur preferentially at the C6 position, which is para to the activating N-Boc group and meta to the deactivating acetyl group, and potentially at the C4 position, although this position is subject to greater steric hindrance from the adjacent acetyl group. Reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) are known for mild and regioselective para-bromination of activated aromatic rings. organic-chemistry.org

Nitration, another common EAS reaction, typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For this compound, nitration would also be expected to be directed to the C4 and C6 positions.

Ring-Opening and Rearrangement Reactions

The isoindoline ring system is generally stable, but under specific conditions, it can undergo ring-opening or rearrangement reactions. While the N-Boc group is stable under many conditions, certain reagents can induce transformations of the heterocyclic core.

For instance, research on related isoindoline derivatives has shown that skeletal rearrangements can be induced to form tetrahydroisoquinolines. clockss.org One study described a stereospecific ring-expanding skeletal rearrangement of an isoindoline to a 4-chloro-3,3-dialkyltetrahydroisoquinoline using Appel reaction conditions (PPh₃/CCl₄). clockss.org This transformation proceeds through the formation of a labile aziridinium (B1262131) intermediate, followed by ring-opening via nucleophilic attack by a chloride ion. clockss.org Although this specific reaction was performed on a different isoindoline substrate, it highlights a potential pathway for the rearrangement of the isoindoline framework.

Other strategies for isoindole synthesis involve ring-opening of precursor molecules, such as the fluoride-induced ring opening of 4-alkenylisocoumarins. researchgate.net The stability of the isoindoline ring in this compound under various synthetic conditions is a critical consideration, but specific ring-opening reactions directly involving this compound are not widely documented in the reviewed literature.

Reactions with Organometallic Reagents

The acetyl group of this compound provides a reactive site for transformations using organometallic reagents. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to ketones. masterorganicchemistry.compressbooks.pub

Reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would result in a nucleophilic attack on the carbonyl carbon of the acetyl group. pressbooks.pub This addition would form a tetrahedral alkoxide intermediate, which upon acidic workup, would yield a tertiary alcohol. masterorganicchemistry.com This provides a straightforward method to introduce a new alkyl or aryl group and convert the ketone into a tertiary alcohol.

Table 2: Expected Reaction with Grignard Reagent

| Reactant | Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|---|

| This compound | 1. CH₃MgBr in THF/Ether 2. H₃O⁺ (workup) | Anhydrous, low temperature | tert-Butyl 5-(2-hydroxypropan-2-yl)isoindoline-2-carboxylate | masterorganicchemistry.compressbooks.pub |

Furthermore, if a halogen substituent were present on the aromatic ring of the isoindoline, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling could be employed. The Suzuki reaction couples an organoboron species with an organic halide or triflate. harvard.edu For example, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, attaching a new aryl group to the isoindoline ring. harvard.edu The reactivity of the halide in the oxidative addition step, which is often rate-determining, typically follows the order I > OTf > Br >> Cl.

2 Boc 5 Acetyl Isoindoline As a Versatile Synthetic Intermediate

Precursor for Advanced Isoindoline (B1297411) Derivatives

The strategic placement of the acetyl group and the Boc-protecting group on the isoindoline scaffold makes 2-Boc-5-Acetyl-isoindoline an ideal starting material for the synthesis of a diverse array of advanced isoindoline derivatives. The reactivity of the acetyl group can be harnessed to introduce various functionalities at the C-5 position, and the entire scaffold can be elaborated into more complex polycyclic systems.

The acetyl group at the C-5 position of this compound is a key feature that allows for extensive functionalization of the aromatic ring. A variety of well-established organic reactions can be employed to transform this acetyl moiety into other functional groups, thereby creating a library of C-5 substituted isoindolines.

One such transformation is the Willgerodt-Kindler reaction , which can convert the aryl alkyl ketone to a terminal amide or thioamide. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.netsemanticscholar.org By treating this compound with sulfur and a secondary amine, such as morpholine, the corresponding thioamide can be synthesized. Subsequent hydrolysis can then yield the carboxylic acid derivative or the primary amide, introducing valuable functional groups for further modification, such as in peptide coupling reactions.

Another powerful method for modifying the acetyl group is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgnih.govtaylorandfrancis.comresearchgate.net this compound can react with various aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, also known as chalcones. These chalcone derivatives are themselves valuable intermediates for the synthesis of various heterocyclic compounds and possess a range of biological activities.

The reactivity of the methyl group of the acetyl moiety can also be exploited. For instance, it can undergo halogenation under specific conditions to introduce a halo-acetyl group, which is a versatile precursor for various nucleophilic substitution reactions. This allows for the introduction of a wide range of heteroatom-containing functionalities at the C-5 position.

| Reaction | Reagents | Product Functionality at C-5 |

| Willgerodt-Kindler | Sulfur, Morpholine, then Hydrolysis | Carboxylic Acid or Amide |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | α,β-Unsaturated Ketone (Chalcone) |

| Halogenation | Halogenating Agent | Halo-acetyl |

The this compound scaffold can be elaborated into more complex, fused polycyclic systems, which are prevalent in many natural products and pharmaceuticals. airo.co.innih.govcore.ac.ukorganic-chemistry.org The acetyl group is instrumental in these transformations, serving as a key component in various cyclization and annulation reactions.

A prominent example is the Fischer indole synthesis , a classic method for constructing the indole ring system. wikipedia.orgthermofisher.comalfa-chemistry.comtestbook.combyjus.com The synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. In this context, the acetyl group of this compound can serve as the ketone component. Reaction with a substituted phenylhydrazine would lead to the formation of a hydrazone intermediate, which, upon treatment with an acid catalyst, would undergo cyclization to form a fused indole ring system. This provides a direct route to novel indolo-isoindoline derivatives.

Furthermore, the acetyl group can participate in reactions like the Gewald reaction to construct fused thiophene rings. wikipedia.orgnih.govumich.eduorganic-chemistry.org This multi-component reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. By using this compound as the ketone component, a 2-aminothiophene ring can be fused to the isoindoline core, yielding thieno-isoindoline derivatives. These compounds are of interest due to the diverse biological activities associated with thiophene-containing molecules.

Additionally, the acetyl group can be a precursor for the synthesis of fused pyrimidine rings, leading to pyridopyrimidine derivatives. rsc.orgnih.govnih.govjournaljpri.comsemanticscholar.org For instance, condensation of the acetyl group with appropriate reagents can initiate a sequence of reactions to build the pyrimidine ring fused to the isoindoline scaffold. Such fused systems are known to exhibit a range of pharmacological properties.

| Reaction | Reactants | Fused Heterocyclic System |

| Fischer Indole Synthesis | Phenylhydrazine, Acid | Indole |

| Gewald Reaction | α-Cyanoester, Sulfur, Base | 2-Aminothiophene |

| Pyrimidine Synthesis | Various (e.g., amidines) | Pyrimidine |

Utility in Peptide Chemistry and Peptidomimetics (as a Protecting Group and Scaffold)

In the field of peptide chemistry and the design of peptidomimetics, this compound offers significant advantages due to its dual functionality. The Boc group serves as a well-established protecting group for the nitrogen atom, while the rigid isoindoline core acts as a valuable scaffold for creating peptide mimics.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing robust protection for the α-amino group of amino acids during peptide chain elongation. wikipedia.orgrsc.orgmsu.educhemcess.comresearchgate.net This protection is stable under the conditions required for peptide coupling but can be readily removed with moderate acids like trifluoroacetic acid (TFA), ensuring the integrity of the growing peptide chain. The presence of the Boc group on the isoindoline nitrogen allows for its integration into peptide synthesis protocols. The isoindoline moiety can be incorporated into a peptide sequence, and the Boc group can be selectively removed to allow for further chain extension.

Moreover, the isoindoline ring system itself serves as an excellent scaffold for peptidomimetics . Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. rsc.org The rigid bicyclic structure of the isoindoline core can be used to constrain the conformation of appended peptide chains, forcing them to adopt specific spatial arrangements that can enhance their binding affinity to biological targets. The acetyl group at the C-5 position provides a convenient attachment point for peptide fragments or other pharmacophoric groups, allowing for the creation of diverse peptidomimetic structures.

Building Block in the Synthesis of Targeted Organic Molecules

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of targeted organic molecules, including ligands for transition metal catalysis and scaffolds for the generation of combinatorial libraries.

Isoindoline-based structures have been successfully employed as ligands in transition metal catalysis. researchgate.net In particular, they are well-suited for the construction of pincer ligands , which are tridentate ligands that bind to a metal center in a meridional fashion. researchgate.netrsc.orgrsc.orgnih.gov The isoindoline nitrogen can act as one of the coordination sites, while the other two coordination sites can be introduced through modification of the isoindoline scaffold.

The acetyl group at the C-5 position of this compound provides a strategic handle for the synthesis of such ligands. For example, the acetyl group can be transformed into an oxime or a hydrazone, which can then be further functionalized with coordinating groups like pyridyl or phosphino moieties. Alternatively, the methyl group of the acetyl moiety can be functionalized to introduce a coordinating arm. The resulting pincer ligands can then be complexed with various transition metals, such as palladium, platinum, or zinc, to generate catalysts for a range of organic transformations. rsc.orgrsc.orgnih.gov The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds for biological screening. alfa-chemistry.comnih.gov The concept relies on the use of a central scaffold that can be decorated with a variety of building blocks. The isoindoline ring is an attractive scaffold for combinatorial library synthesis due to its rigid structure and its prevalence in biologically active molecules. rsc.org

This compound is an excellent starting point for the construction of such libraries. The acetyl group at the C-5 position serves as a key point of diversification. As discussed previously, it can be readily transformed into a wide range of other functional groups through reactions like the Claisen-Schmidt condensation or the Willgerodt-Kindler reaction. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.netsemanticscholar.orgwikipedia.orgnih.govtaylorandfrancis.comresearchgate.net Each of these transformations can be performed with a variety of different reagents, leading to a large and diverse library of C-5 substituted isoindolines. Furthermore, the Boc-protected nitrogen provides another site for diversification after deprotection. This dual-handle approach allows for the creation of complex and diverse molecular libraries based on the isoindoline scaffold, increasing the probability of identifying compounds with desired biological activities.

Role in Stereoselective Synthesis

The prochiral nature of the acetyl group in this compound presents a valuable opportunity for its application in stereoselective synthesis. The carbonyl moiety can be transformed into a chiral center, specifically a chiral alcohol, through various asymmetric reduction or addition reactions. This transformation introduces a stereogenic center into the isoindoline scaffold, opening pathways to a diverse array of enantiomerically enriched molecules. While direct stereoselective transformations on this compound have not been extensively reported in dedicated studies, its structural features as an aryl ketone allow for the application of well-established methodologies in asymmetric synthesis.

The primary route for leveraging this compound in stereoselective synthesis involves the enantioselective reduction of its ketone functionality. This reduction converts the planar acetyl group into a chiral hydroxyethyl group, thereby creating a stereocenter. Several catalytic systems are renowned for their high efficiency and enantioselectivity in the reduction of aryl ketones, and these can be applied to this compound.

One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane source. organic-chemistry.org This method is widely recognized for its high enantioselectivity in the reduction of a broad range of ketones. wikipedia.org The predictable stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst used. For instance, an (R)-CBS catalyst typically affords the (R)-alcohol, while the (S)-catalyst yields the (S)-alcohol. The proposed mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone, where the steric environment of the catalyst directs the hydride delivery to one of the enantiofaces of the carbonyl group. wikipedia.org

Another powerful technique for the stereoselective reduction of aryl ketones is asymmetric transfer hydrogenation. researchgate.netrsc.orgliv.ac.uk This method often utilizes chiral ruthenium, rhodium, or iridium complexes as catalysts, with isopropanol or formic acid serving as the hydrogen source. wikipedia.orgresearchgate.net The enantioselectivity of these reactions is controlled by the chiral ligands coordinated to the metal center. For many aryl ketones, high conversions and excellent enantiomeric excesses have been reported using this approach. researchgate.netrsc.orgliv.ac.uk

Enzymatic reductions also offer a highly selective and environmentally benign alternative for the synthesis of chiral alcohols from prochiral ketones. nih.govnih.govmdpi.com Carbonyl reductases (CREs) and alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of a wide variety of ketone substrates, including aromatic ketones. nih.govmdpi.com These biocatalysts can exhibit exquisite chemo-, regio-, and stereoselectivity, often affording the desired chiral alcohol with very high enantiomeric excess under mild reaction conditions.

Beyond reduction, the acetyl group of this compound could potentially undergo stereoselective addition reactions. For example, organocatalytic asymmetric Michael additions of the enolate of the acetyl group to electrophiles could be envisaged, drawing parallels from the successful application of similar reactions with acetophenone. organic-chemistry.orgresearchgate.net Furthermore, asymmetric addition of organometallic reagents to the carbonyl group, guided by a chiral auxiliary or catalyst, could lead to the formation of chiral tertiary alcohols. nih.govnih.govacs.orgorganic-chemistry.org

The resulting chiral alcohol from these stereoselective transformations on this compound can serve as a key intermediate for the synthesis of more complex chiral molecules. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions on the isoindoline core or its substituents.

Table 1: Plausible Stereoselective Reductions of this compound

| Catalyst/Reagent | Reducing Agent | Plausible Product | Anticipated Enantiomeric Excess (ee) | Reference for Analogous Transformation |

|---|---|---|---|---|

| (R)-CBS Catalyst | BH3·THF | (R)-1-(2-Boc-isoindolin-5-yl)ethanol | >95% | organic-chemistry.org |

| (S)-CBS Catalyst | BH3·THF | (S)-1-(2-Boc-isoindolin-5-yl)ethanol | >95% | organic-chemistry.org |

| RuCl2(S,S)-TsDPEN | HCOOH/NEt3 | (S)-1-(2-Boc-isoindolin-5-yl)ethanol | up to 95% | rsc.orgliv.ac.uk |

| Carbonyl Reductase (e.g., from Sporobolomyces salmonicolor) | NADPH | (S)-1-(2-Boc-isoindolin-5-yl)ethanol | >98% | nih.gov |

| Daucus carota hairy root cultures | Cellular cofactors | (S)-1-(2-Boc-isoindolin-5-yl)ethanol | >98% | nih.gov |

Analytical Characterization Methodologies for 2 Boc 5 Acetyl Isoindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Boc-5-Acetyl-isoindoline in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the Boc protecting group, the acetyl group, the isoindoline (B1297411) core methylene (B1212753) protons, and the aromatic protons. The large tert-butyl group of the Boc protector typically appears as a sharp singlet in the upfield region. The acetyl methyl protons also appear as a singlet, but further downfield. The isoindoline CH₂ groups, being chemically equivalent in a symmetric environment, would likely appear as a single signal, while the protons on the aromatic ring will show characteristic splitting patterns based on their substitution.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those for the carbonyl carbons of the Boc and acetyl groups, the quaternary carbon of the Boc group, the methyl carbons, the isoindoline methylene carbons, and the carbons of the aromatic ring. The low natural abundance of ¹³C often requires longer acquisition times.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons on the aromatic ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on typical chemical shifts for similar functional groups and structures)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Boc (C(CH₃)₃) | ~1.5 (s, 9H) | ~28.5 |

| Boc (C (CH₃)₃) | - | ~80.5 |

| Boc (C=O) | - | ~154.0 |

| Acetyl (CH₃) | ~2.6 (s, 3H) | ~26.8 |

| Acetyl (C=O) | - | ~197.5 |

| Isoindoline (CH₂) | ~4.8 (s, 4H) | ~52.0 |

| Aromatic CH | ~7.3-7.9 (m, 3H) | ~122-138 |

| Aromatic C (quaternary) | - | ~135-145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing the compound without causing significant fragmentation. In positive ion mode, the spectrum would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The experimentally measured exact mass can be compared to the calculated mass for the chemical formula C₁₅H₁₉NO₃ (261.1365) to confirm the compound's identity with high confidence alfa-chemistry.com.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented to provide structural information. Key fragmentation pathways for this compound would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group through the loss of isobutene and carbon dioxide (-100 Da).

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₁₅H₁₉NO₃]⁺ | 261.1365 |

| [M+H]⁺ | [C₁₅H₂₀NO₃]⁺ | 262.1438 |

| [M+Na]⁺ | [C₁₅H₁₉NNaO₃]⁺ | 284.1257 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups. The Boc-carbamate carbonyl typically shows a strong stretch around 1700 cm⁻¹, while the aryl ketone carbonyl of the acetyl group appears at a slightly lower wavenumber, typically around 1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl and aromatic groups, and C-O stretching from the carbamate.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aryl Ketone C=O | Stretch | ~1680 |

| Carbamate C=O | Stretch | ~1700 |

| sp³ C-H | Stretch | ~2850-3000 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

| C-N | Stretch | ~1250 |

| C-O | Stretch | ~1160 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would definitively confirm the connectivity and stereochemistry of this compound, provided that a single crystal of suitable quality can be grown. The analysis yields precise data on bond lengths, bond angles, and torsional angles, offering insight into the molecule's conformation. For complex organic molecules, crystal structures are often found in common crystal systems like monoclinic or orthorhombic nih.govmdpi.com.

Table 4: Hypothetical Crystallographic Data Parameters (This table represents the type of data obtained from an X-ray analysis, not actual data for this specific compound)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.235 |

| b (Å) | 26.015 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2022.1 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for both the purification of this compound after synthesis and the assessment of its final purity.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity nih.gov. A silica (B1680970) gel plate is typically used as the stationary phase, with a solvent system such as ethyl acetate/hexane as the mobile phase. The compound's retention factor (Rf) value is characteristic under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample and for preparative purification. A reverse-phase C18 column is commonly used for compounds of this polarity. The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile, often with a small amount of an acid like formic acid for better peak shape sielc.com. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While potentially applicable to this compound, its relatively high molecular weight and polarity might necessitate high temperatures, which could risk decomposition of the Boc group. If used, it would provide an accurate assessment of purity against more volatile impurities mdpi.com.

Table 5: Summary of Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase | Primary Use |

| TLC | Silica Gel | Ethyl Acetate/Hexane | Reaction monitoring, purity check |

| HPLC | C18 Silica | Acetonitrile/Water | Purity assessment, purification |

| GC | Capillary (e.g., DB-5) | Inert Carrier Gas (He, N₂) | Purity assessment (if thermally stable) |

Computational and Theoretical Investigations of 2 Boc 5 Acetyl Isoindoline

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules, making it well-suited for studying the reaction mechanisms involving isoindoline (B1297411) scaffolds. DFT calculations can elucidate the intricate details of reaction pathways, including the identification of transition states and the determination of activation energies.

For instance, DFT studies have been employed to investigate the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chlorides. tandfonline.comresearchgate.net These studies, using functionals such as ωB97X-D and B3LYP with various basis sets, have successfully determined the transition states for the reaction in both the gas phase and in solution. tandfonline.comresearchgate.net One such study indicated that in a two-step mechanism, the rate-determining step is the C-C bond formation between the benzoyl cation and phthalimide, with a calculated activation energy of 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. tandfonline.comresearchgate.net

Furthermore, thermodynamic calculations based on DFT can predict whether a reaction is spontaneous or non-spontaneous under specific conditions. tandfonline.comresearchgate.net In the case of aroylation of phthalimide, it was found that the spontaneity of the reaction is dependent on the nature of the aroyl halide used, even though the reactions are generally exothermic. tandfonline.comresearchgate.net Such theoretical investigations are invaluable for optimizing reaction conditions and understanding the underlying mechanistic details of synthetic routes leading to functionalized isoindolines.

Table 1: Representative DFT-Calculated Parameters for an Isoindoline Derivative Reaction

| Parameter | Value | Method/Basis Set | Solvent |

| Activation Energy (Rate-Determining Step) | 53.3 kcal/mol | ωB97X-D | 1,4-Dioxane |

| HOMO-LUMO Energy Gap | 3.9 - 4.1 eV | B3LYP/6-311+G(d,p) | - |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and simulate the time-dependent behavior of molecules.

For N-substituted isoindoline derivatives, the conformation of the substituent can significantly influence the molecule's properties. For instance, in N-acylpiperidines, a related heterocyclic system, pseudoallylic strain can dictate the axial orientation of a 2-substituent with a significant energy difference (ΔG up to -3.2 kcal/mol) compared to the equatorial orientation. nih.govnih.gov Similar principles would apply to the Boc-protected nitrogen in 2-Boc-5-acetyl-isoindoline, where the bulky tert-butoxycarbonyl group's orientation will be a key determinant of the molecule's preferred conformation.

Molecular dynamics simulations can provide insights into the stability of isoindoline derivatives when interacting with biological targets. nih.govmdpi.commdpi.com In studies of isoindoline-integrated polycyclic compounds as enzyme inhibitors, MD simulations over nanosecond timescales have been used to demonstrate the stability of ligand-protein complexes. nih.gov These simulations can reveal fluctuations in the root mean square deviation (RMSD) of the ligand and protein backbone, providing evidence for stable binding. mdpi.commdpi.com Such stability is crucial for the compound's biological activity.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Simulation Parameter | Typical Value/Condition |

| Simulation Time | 100 ns |

| Force Field | CHARMM36 |

| Solvent | Periodic Water Box |

| Temperature | 300 K |

| Pressure | 1 atm |

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data and confirm chemical structures. DFT calculations are particularly adept at predicting NMR and IR spectra.

Theoretical calculations of 1H and 13C NMR chemical shifts for isoindoline-1,3-dione derivatives have been shown to correlate well with experimental values. nih.govnih.govacs.org By employing methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, it is possible to obtain theoretical isotropic values that aid in the assignment of complex spectra. rsc.orgnih.govmdpi.com Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental FT-IR spectra to identify characteristic vibrational modes, such as the carbonyl stretches in the imide ring of isoindoline-1,3-diones, which typically appear in the range of 1699 to 1779 cm-1. nih.govacs.org

Reactivity profiles can also be elucidated through computational approaches. The HOMO-LUMO energy gap, calculated using DFT, is a key indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com For a series of 5,6-diaroyl isoindoline-1,3-diones, this gap was calculated to be in the range of 3.9-4.1 eV. tandfonline.com This information, along with the analysis of molecular electrostatic potential maps, can predict the most likely sites for electrophilic and nucleophilic attack.

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for an Isoindoline Analog

| Spectroscopic Data | Experimental Range/Value | Theoretical Prediction Method |

| 1H NMR (aromatic protons) | δ 6.45–8.48 ppm | DFT/GIAO |

| 13C NMR (carbonyl) | δ ~167 ppm | DFT/GIAO |

| IR (C=O stretch) | 1699–1779 cm-1 | DFT/B3LYP |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds and guiding the design of more potent analogs.

For isoindoline derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. For example, a QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents developed a robust model with high internal and external correlation coefficients (R2 of 0.9459 and 0.7015, respectively). nih.gov The model identified key molecular descriptors, such as ATSC5i, GATS8p, and topoShape, that are correlated with the antiplasmodial activity. nih.gov

The development of a QSAR model for derivatives of this compound would involve synthesizing a library of analogs with varying substituents and measuring their biological activity for a specific target. The resulting data would then be used to build a predictive model. Such a model could elucidate the structural features crucial for activity, such as the role of the acetyl group and the influence of substituents on the isoindoline core, thereby facilitating the design of more effective compounds.

Table 4: Key Statistical Parameters in a Representative QSAR Model for Isoindoline Analogs

| Statistical Parameter | Value | Description |

| R2 (Squared Correlation Coefficient) | 0.9459 | Measures the goodness of fit of the model. |

| Q2cv (Leave-one-out Cross-Validation) | 0.8882 | Assesses the predictive ability of the model. |

| R2adj (Adjusted R2) | 0.9278 | R2 adjusted for the number of descriptors. |

Future Research Perspectives and Methodological Advancements

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents. mdpi.com For the synthesis of 2-Boc-5-Acetyl-isoindoline and its derivatives, future efforts will likely concentrate on replacing traditional, often hazardous, methods with more sustainable alternatives.

Key areas of development include:

Eco-friendly N-Boc Protection: The introduction of the Boc group is a crucial step in the synthesis of many isoindoline (B1297411) derivatives. nih.govorganic-chemistry.org Traditional methods often rely on solvents like dichloromethane (B109758) and catalysts that are not environmentally friendly. derpharmachemica.com Research is moving towards solvent-free conditions or the use of greener solvents like glycerol (B35011) or water. researchgate.netsemanticscholar.orgresearchgate.net The use of reusable heterogeneous catalysts, such as Amberlite-IR 120 resin, offers a pathway to cleaner reactions with simplified product purification. derpharmachemica.com

Catalyst and Solvent Recycling: The development of protocols that allow for the recycling of both catalysts and solvents is a cornerstone of green synthesis. rsc.org For instance, fluorous phosphine (B1218219) organocatalysts have been used in the synthesis of isoindolinones in green solvents, with both the catalyst and solvent being recoverable and reusable. rsc.org

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or ultrasound-mediated reactions, can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, glycerol, ionic liquids, or solvent-free conditions researchgate.netsemanticscholar.org |

| Catalysts | Homogeneous catalysts, strong acids/bases derpharmachemica.com | Reusable heterogeneous catalysts (e.g., clays, resins), organocatalysts, biocatalysts derpharmachemica.comrsc.org |

| Energy Input | Prolonged heating using conventional methods | Microwave irradiation, ultrasonication mdpi.comnih.gov |

| Waste Generation | Higher E-factor (Environmental Factor) due to solvent waste and non-recyclable catalysts | Lower E-factor, minimized waste through catalyst and solvent recycling rsc.orgrsc.org |

Exploration of Novel Catalytic Transformations

Catalysis is a powerful tool for achieving high selectivity and efficiency in organic synthesis. Future research on this compound will undoubtedly leverage novel catalytic systems to functionalize its core structure in innovative ways.

C-H Functionalization: Direct C-H bond activation and functionalization are highly atom-economical strategies that avoid the need for pre-functionalized substrates. organic-chemistry.org Transition-metal catalysis, particularly with palladium, rhodium, or copper, could enable the direct introduction of various substituents onto the aromatic ring or the benzylic positions of the isoindoline core. organic-chemistry.orgnih.gov For example, Lewis acids have been shown to catalyze the C-H functionalization of related azaarenes to build isoindoline and isoindolinone structures. cas.cn

Asymmetric Catalysis: The development of enantioselective methods is crucial for producing chiral isoindoline derivatives, which are often required for pharmaceutical applications. Chiral catalysts, such as spirocyclic phosphoric acids or transition-metal complexes with chiral ligands, could be employed to control the stereochemistry of reactions involving the this compound scaffold. researchgate.net This could enable the synthesis of molecules with specific three-dimensional arrangements essential for biological activity.

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as tandem or cascade reactions, improves efficiency by reducing the number of purification steps. cas.cn Future work could focus on developing catalytic cascade reactions that start from simpler precursors and assemble the this compound framework or use it as a starting point for rapid complexity generation. acs.org

| Reaction Type | Potential Catalyst | Targeted Transformation | Potential Outcome |

|---|---|---|---|

| Aromatic C-H Arylation | Palladium(II) complexes | Functionalization of the benzene (B151609) ring | Synthesis of biaryl isoindoline derivatives |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of ketones derived from the acetyl group | Enantiomerically enriched alcohol derivatives |

| Enantioselective Mannich-type Reaction | Chiral Phosphoric Acid | Reaction at the carbon alpha to the acetyl group | Creation of a quaternary stereocenter researchgate.net |

| Reductive C-N Coupling/Amidation | Platinum Nanowires | Formation of the isoindolinone ring from precursors | Efficient synthesis of related scaffolds organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, reaction control, and efficiency. nih.govbohrium.com

Enhanced Safety and Control: Many synthetic steps can involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and superior heat transfer, allow for such reactions to be performed more safely. nih.gov

Scalability and Efficiency: Transitioning from batch to continuous flow processes can facilitate easier scaling for industrial production. mtak.hu Flow chemistry often leads to higher yields and reduced reaction times. bohrium.com The synthesis of various heterocyclic compounds, which are structurally related to isoindoline, has already been successfully demonstrated using flow systems. mtak.humdpi.com

Automated Synthesis: Integrating flow chemistry with automated platforms allows for the rapid synthesis and screening of libraries of compounds. researchgate.net This high-throughput approach can accelerate the drug discovery process by quickly generating a diverse set of this compound derivatives for biological evaluation. springerprofessional.de Multi-step sequences, including transformations, purifications, and in-line analysis, can be telescoped into a single, continuous process. springerprofessional.deuc.pt

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Type | Discrete, sequential steps | Continuous, integrated process mtak.hu |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Excellent, allowing precise temperature control nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes bohrium.com |

| Scalability | Challenging, often requires re-optimization | Simpler, by running the system for a longer time springerprofessional.de |

| Reproducibility | Can vary between batches | High degree of consistency and reproducibility |

Discovery of Undiscovered Reactivity Modes and Applications

The functional groups present in this compound—the Boc-protected amine, the acetyl group, and the aromatic ring—provide multiple handles for diverse chemical transformations, suggesting a wealth of undiscovered reactivity.